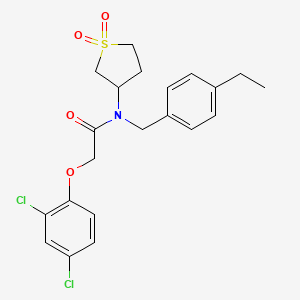![molecular formula C24H33N3OS B12136757 [5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](phenyl)methanone](/img/structure/B12136757.png)
[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-ジメチル-3-(2,2,6,6-テトラメチルピペリジン-4-イル)-3,4-ジヒドロチエノ[2,3-d]ピリミジン-1(2H)-イルメタノンは、チエノピリミジンコアとピペリジン部分構造を組み合わせたユニークな構造を持つ複雑な有機化合物です。
合成方法
合成経路と反応条件
5,6-ジメチル-3-(2,2,6,6-テトラメチルピペリジン-4-イル)-3,4-ジヒドロチエノ[2,3-d]ピリミジン-1(2H)-イルメタノンの合成は、通常、市販の前駆体から出発して複数の段階で行われます。重要な段階には次のものがあります。
チエノピリミジンコアの形成: これは、チオフェン誘導体と適切な含窒素試薬を酸性または塩基性条件下で環化反応させることで達成できます。
ピペリジン部分構造の導入: この段階では、2,2,6,6-テトラメチルピペリジンなどのピペリジン誘導体でチエノピリミジンコアを塩基性条件下でアルキル化します。
フェニルメタノン基の付加: この最後の段階は、フェニルメタノン誘導体とルイス酸触媒を使用して、フリーデル・クラフツアシル化反応によって達成できます。
工業生産方法
工業的な設定では、この化合物の生産は、収率と純度を最大化するように反応条件を最適化することによって行われる可能性があります。これには、連続フロー反応器の使用、触媒の高スループットスクリーニング、クロマトグラフィーや結晶化などの高度な精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing reagent under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the alkylation of the thienopyrimidine core with a piperidine derivative, such as 2,2,6,6-tetramethylpiperidine, under basic conditions.
Attachment of the phenylmethanone group: This final step can be accomplished through a Friedel-Crafts acylation reaction using a phenylmethanone derivative and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
反応の種類
5,6-ジメチル-3-(2,2,6,6-テトラメチルピペリジン-4-イル)-3,4-ジヒドロチエノ[2,3-d]ピリミジン-1(2H)-イルメタノンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化して、酸素含有官能基を導入することができます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して、カルボニル基をアルコールに還元する還元反応を行うことができます。
置換: この化合物は、アミンやチオールなどの求核剤が既存の官能基と置換される求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤を酸性または塩基性条件下で使用します。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、およびその他の還元剤を無水条件下で使用します。
置換: アミン、チオール、ハロゲン化物などの求核剤を塩基性または中性条件下で使用します。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりケトンやカルボン酸が生成される場合があり、還元によりアルコールが生成される場合があります。置換反応により、新しい炭素-窒素結合または炭素-硫黄結合が形成される可能性があります。
科学研究への応用
化学
化学において、5,6-ジメチル-3-(2,2,6,6-テトラメチルピペリジン-4-イル)-3,4-ジヒドロチエノ[2,3-d]ピリミジン-1(2H)-イルメタノンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応性を探索し、新しい合成方法を開発することができます。
生物学
生物学において、この化合物は、生物学的プロセスを研究するための分子プローブとして潜在的な用途があります。特定の生体分子と相互作用する能力は、酵素機構、タンパク質-タンパク質相互作用、細胞シグナル伝達経路を調査するために活用できます。
医学
医学において、5,6-ジメチル-3-(2,2,6,6-テトラメチルピペリジン-4-イル)-3,4-ジヒドロチエノ[2,3-d]ピリミジン-1(2H)-イルメタノンは、その潜在的な治療的特性について研究されています。これは、がん、神経変性疾患、感染症などの特定の病気の標的となる新しい薬の開発のためのリード化合物として役立つ可能性があります。
産業
産業において、この化合物は、ポリマーやコーティングなどの先進材料の生産における中間体として使用できます。そのユニークな化学的特性は、これらの材料の性能と耐久性を向上させることができます。
科学的研究の応用
Chemistry
In chemistry, 5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound has potential applications as a molecular probe for studying biological processes. Its ability to interact with specific biomolecules can be leveraged to investigate enzyme mechanisms, protein-protein interactions, and cellular signaling pathways.
Medicine
In medicine, 5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurodegenerative disorders, and infectious diseases.
Industry
In industry, this compound can be used as an intermediate in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
作用機序
5,6-ジメチル-3-(2,2,6,6-テトラメチルピペリジン-4-イル)-3,4-ジヒドロチエノ[2,3-d]ピリミジン-1(2H)-イルメタノンの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、重要な生物学的経路に関与する酵素、受容体、その他のタンパク質が含まれる場合があります。この化合物の効果は、これらの標的の調節を介して媒介され、細胞プロセスと生理学的反応の変化につながります。
類似化合物の比較
類似化合物
- 5,6-ジメチル-3-(2,2,6,6-テトラメチルピペリジン-4-イル)-3,4-ジヒドロチエノ[2,3-d]ピリミジン-1(2H)-イルメタノン : この化合物は類似していますが、メタノン部分にフェニル基ではなくメチル基が結合しています。
2,2,6,6-テトラメチルピペリジン-4-イルメタノン: この化合物は、ピペリジンとフェニルメタノン部分を共有していますが、チエノピリミジンコアがありません。
独自性
5,6-ジメチル-3-(2,2,6,6-テトラメチルピペリジン-4-イル)-3,4-ジヒドロチエノ[2,3-d]ピリミジン-1(2H)-イルメタノンの独自性は、チエノピリミジンコアとピペリジンおよびフェニルメタノン部分を組み合わせたことにあります。このユニークな構造は、独特の化学的および生物学的特性を付与し、研究および工業用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
- 5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone : This compound is similar but has a methyl group instead of a phenyl group attached to the methanone moiety.
2,2,6,6-tetramethylpiperidin-4-ylmethanone: This compound shares the piperidine and phenylmethanone moieties but lacks the thienopyrimidine core.
Uniqueness
The uniqueness of 5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone lies in its combination of the thienopyrimidine core with the piperidine and phenylmethanone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C24H33N3OS |
|---|---|
分子量 |
411.6 g/mol |
IUPAC名 |
[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C24H33N3OS/c1-16-17(2)29-22-20(16)14-26(19-12-23(3,4)25-24(5,6)13-19)15-27(22)21(28)18-10-8-7-9-11-18/h7-11,19,25H,12-15H2,1-6H3 |
InChIキー |
FKTFUFWWZNBJTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CC=C3)C4CC(NC(C4)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12136674.png)
![N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136678.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12136690.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136695.png)

methyl}-4H-pyran-4-one](/img/structure/B12136701.png)

![N-(2-methoxyethyl)-2-[4-(propan-2-yloxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12136706.png)

![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12136722.png)

![N-(3-{[4-(difluoromethoxy)phenyl][(pyridin-2-yl)amino]methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B12136735.png)
![2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B12136751.png)
![2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide](/img/structure/B12136760.png)
